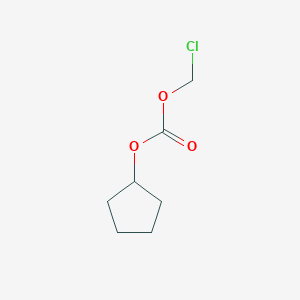
Chloromethyl cyclopentyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl cyclopentyl carbonate is an organic compound characterized by a cyclopentane ring bonded to a chloromethyl group and a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl cyclopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosgene in the presence of a base to form cyclopentyl chloroformate, which is then reacted with methanol to produce this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl cyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentyl carbonates with various functional groups.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Oxidation and Reduction: Products include cyclopentanone (oxidation) and cyclopentanol (reduction).
Aplicaciones Científicas De Investigación
Chloromethyl cyclopentyl carbonate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the production of polymers and advanced materials with specific properties.
Green Chemistry: Employed in environmentally friendly synthesis processes due to its relatively low toxicity and biodegradability.
Mecanismo De Acción
The mechanism of action of chloromethyl cyclopentyl carbonate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are facilitated by the molecular structure and electronic properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl methyl carbonate: Similar structure but lacks the chloromethyl group.
Cyclopentyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
Cyclopentyl acetate: An ester with an acetate group instead of a carbonate ester.
Uniqueness
Chloromethyl cyclopentyl carbonate is unique due to the presence of both a chloromethyl group and a carbonate ester, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
51942-26-8 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
chloromethyl cyclopentyl carbonate |
InChI |
InChI=1S/C7H11ClO3/c8-5-10-7(9)11-6-3-1-2-4-6/h6H,1-5H2 |
Clave InChI |
ARHAAELLIYFIRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
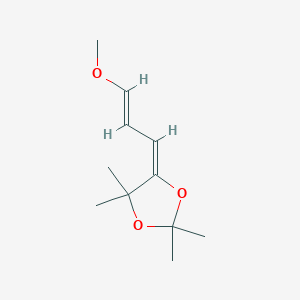
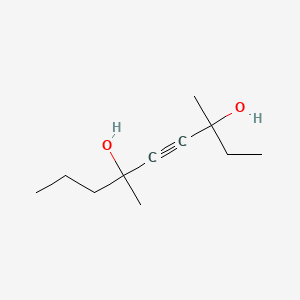
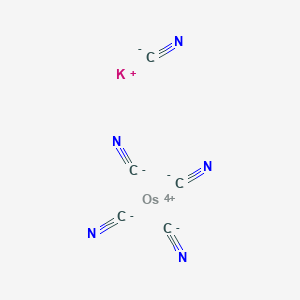
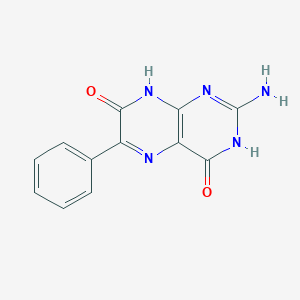

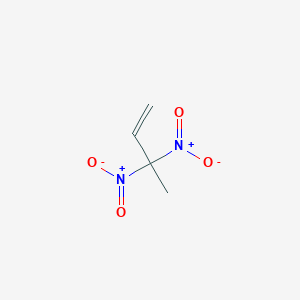
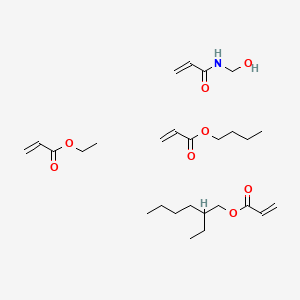
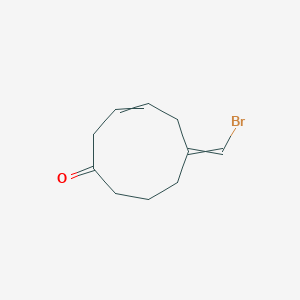

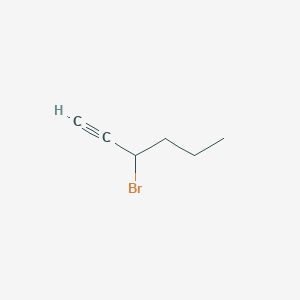
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
